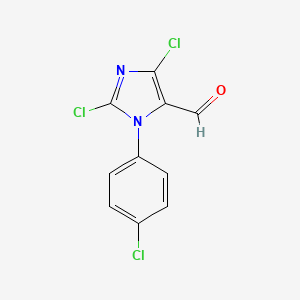

2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

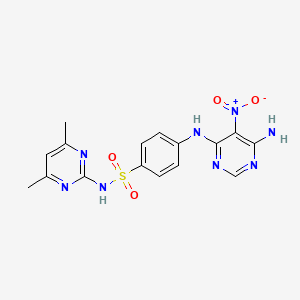

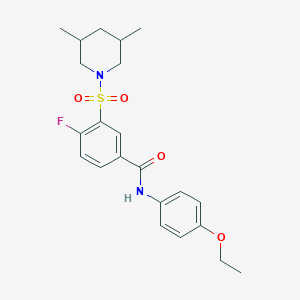

“2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C10H5Cl3N2O and a molecular weight of 275.51. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the use of readily available starting materials. For instance, a copper-catalyzed multicomponent reaction has been developed for the synthesis of trisubstituted imidazoles . In this process, trisubstituted imidazoles were afforded in short reaction times, with benzoin as well as benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of the two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions. For example, 4-Imidazolecarboxaldehyde undergoes reductive amination with the amine in the presence of sodium borohydride to form secondary amines .科学的研究の応用

Crystal Structures of Imidazole Derivatives

Imidazole derivatives, including compounds structurally related to 2,5-Dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde, have been extensively studied for their crystal structures to understand their molecular conformations and interactions. For instance, studies on compounds like 2-n-Butyl-5-chloro-3H-imidazole-4-carbaldehyde (BCIC) have detailed their crystallographic parameters, including their planar imidazole rings and the stabilization mechanisms through hydrogen bonding and van der Waals forces. These foundational insights are crucial for further applications in material science and drug design due to the potential for specific molecular interactions (Ambalavanan et al., 2003).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have demonstrated significant potential in luminescence sensing, particularly for detecting benzaldehyde-based derivatives. These frameworks exhibit selective sensitivity due to the characteristic sharp emission bands of Eu(3+) or Tb(3+) ions, positioning them as promising candidates for the development of advanced fluorescence sensors for chemical detection (Shi et al., 2015).

Synthesis of Fused Ring Heterocycles

The versatility of imidazole derivatives in synthetic chemistry is highlighted by their use as synthons for the construction of biologically active fused ring heterocycles. By substituting functional groups and employing intramolecular 1,3-dipolar cycloaddition reactions, compounds like 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde have been transformed into various heterocyclic structures. This method showcases the potential of imidazole derivatives in the efficient synthesis of complex organic molecules with potential pharmaceutical applications (Gaonkar & Rai, 2010).

Antibacterial Activity

Investigations into analogues of imidazole compounds have identified specific structural features essential for antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The presence of two aryl rings, the imidazole NH, and a good electron withdrawing group at the C-2 position are critical for efficacy. This research opens pathways for designing novel antibacterial agents leveraging the imidazole scaffold (Antolini et al., 1999).

Synthesis of Biologically Active Compounds

Imidazole-5-carboxaldehyde derivatives serve as important precursors for the synthesis of a wide range of biologically active compounds. The development of efficient synthetic methods for these precursors underlines the importance of imidazole derivatives in medicinal chemistry, enabling the preparation of analogs with potential therapeutic applications (Davood et al., 2008).

作用機序

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Imidazole derivatives have been associated with a variety of biological activities, suggesting that they may impact multiple biochemical pathways .

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This implies that the compound may have good bioavailability.

Result of Action

Given the broad range of biological activities associated with imidazole derivatives , it is likely that the compound has diverse effects at the molecular and cellular level.

特性

IUPAC Name |

2,5-dichloro-3-(4-chlorophenyl)imidazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl3N2O/c11-6-1-3-7(4-2-6)15-8(5-16)9(12)14-10(15)13/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDOWINVZRTFIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=C(N=C2Cl)Cl)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Benzenesulfonyl)-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2995246.png)

![Tert-butyl 3-bromo-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2995250.png)

![[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone](/img/structure/B2995254.png)

![2-chloro-N-[4-methoxy-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2995267.png)

![5-Benzyl-2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2995268.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2995269.png)